molecular formula C8H3Br2F2N B1410395 4,6-Dibromo-2,3-difluorophenylacetonitrile CAS No. 1804939-10-3

4,6-Dibromo-2,3-difluorophenylacetonitrile

Cat. No. B1410395
CAS RN: 1804939-10-3
M. Wt: 310.92 g/mol
InChI Key: PKAAAEQXRULOJJ-UHFFFAOYSA-N
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Description

“4,6-Dibromo-2,3-difluorophenylacetonitrile” is a chemical compound with the IUPAC name 2-(4-bromo-2,3-difluorophenyl)acetonitrile . It has a molecular weight of 232.03 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “4,6-Dibromo-2,3-difluorophenylacetonitrile” is represented by the formula C8H4BrF2N . The InChI code for this compound is 1S/H3N/h1H3 and the InChI key is QGZKDVFQNNGYKY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4,6-Dibromo-2,3-difluorophenylacetonitrile” is a solid at room temperature . It has a molecular weight of 232.03 .

Scientific Research Applications

Synthesis and Chemical Applications

  • One-Pot Synthesis Methods

    4,6-Dibromo-2,3-difluorophenylacetonitrile is related to compounds like 2,4-difluorophenylacetonitrile which are synthesized through one-pot methods involving reduction, chlorination, and cyanation. These methods are noted for their practicality and scalability, indicating the potential utility of similar compounds in chemical synthesis and industrial applications (Li Han-wei, 2009).

  • Electrochemical Oxidation Studies

    Compounds structurally related to 4,6-Dibromo-2,3-difluorophenylacetonitrile, like 4-bromoaniline, 2,4-dibromoaniline, and others, have been studied for their electrochemical oxidation in solutions like acetonitrile. The research highlights the role of substituents and the formation of complex molecules with potential applications in material science or chemistry (M. Kádár et al., 2001).

  • Synthesis of Complex Molecules

    The compound is structurally akin to molecules that are utilized in the synthesis of complex structures with biological activity and drug discovery applications. The research underscores the importance of such compounds in building complex molecules for diverse applications (Y. E. Ryzhkova et al., 2021).

Material Science and Engineering

  • Photochemical Applications

    Related compounds are used in the development of new materials and techniques like vat photopolymerization 3D printing under visible light. This demonstrates the role of such compounds in innovating manufacturing and material processing techniques (P. Fiedor et al., 2020).

  • Crystal Structure Analysis

    The structural analogs of 4,6-Dibromo-2,3-difluorophenylacetonitrile are used in crystallography to understand the nonclassical noncovalent interactions which are crucial in the design and development of new materials and compounds (M. AlDamen & S. Haddad, 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(4,6-dibromo-2,3-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-5-3-6(10)8(12)7(11)4(5)1-2-13/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAAAEQXRULOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246157
Record name Benzeneacetonitrile, 4,6-dibromo-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2,3-difluorophenylacetonitrile

CAS RN

1804939-10-3
Record name Benzeneacetonitrile, 4,6-dibromo-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804939-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4,6-dibromo-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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